molecular formula C26H34O6 B12670055 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate CAS No. 51192-49-5

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate

Cat. No.: B12670055
CAS No.: 51192-49-5
M. Wt: 442.5 g/mol
InChI Key: FGBTZHGXCKUNFT-MOAAPXTLSA-N
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Description

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications. It is structurally related to other corticosteroids and is used in various therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate typically involves multiple steps, starting from readily available steroid precursors. The process includes selective hydroxylation, oxidation, and esterification reactions. For instance, the hydroxylation of pregna-1,4-diene-3,11,20-trione at positions 17 and 21 can be achieved using specific reagents under controlled conditions. The final step involves the esterification of the hydroxyl group at position 21 with pivalic acid to form the pivalate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations without compromising the integrity of the steroid backbone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield additional hydroxylated derivatives .

Scientific Research Applications

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins that play a role in inflammation and immune regulation .

Comparison with Similar Compounds

Similar Compounds

    Prednisone: Another corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

    Hydrocortisone: A naturally occurring corticosteroid with a broad range of therapeutic applications.

Uniqueness

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other corticosteroids. The pivalate ester at position 21 provides improved pharmacokinetic properties, making it a valuable compound in therapeutic applications .

Properties

CAS No.

51192-49-5

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C26H34O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-18,21,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,21+,24-,25-,26-/m0/s1

InChI Key

FGBTZHGXCKUNFT-MOAAPXTLSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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